1-ethyl-3-phenyl-1H-pyrazol-5-amine 1-ethyl-3-phenyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1249598-86-4
VCID: VC4955059
InChI: InChI=1S/C11H13N3/c1-2-14-11(12)8-10(13-14)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3
SMILES: CCN1C(=CC(=N1)C2=CC=CC=C2)N
Molecular Formula: C11H13N3
Molecular Weight: 187.246

1-ethyl-3-phenyl-1H-pyrazol-5-amine

CAS No.: 1249598-86-4

Cat. No.: VC4955059

Molecular Formula: C11H13N3

Molecular Weight: 187.246

* For research use only. Not for human or veterinary use.

1-ethyl-3-phenyl-1H-pyrazol-5-amine - 1249598-86-4

Specification

CAS No. 1249598-86-4
Molecular Formula C11H13N3
Molecular Weight 187.246
IUPAC Name 2-ethyl-5-phenylpyrazol-3-amine
Standard InChI InChI=1S/C11H13N3/c1-2-14-11(12)8-10(13-14)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3
Standard InChI Key JNEHCCJOUCHEJJ-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)C2=CC=CC=C2)N

Introduction

Structural Characterization

Molecular Architecture

The compound’s structure features a pyrazole core substituted with an ethyl group at the N1 position, a phenyl group at the C3 position, and an amine group at the C5 position (Figure 1). The SMILES notation CCN1C(=CC(=N1)C2=CC=CC=C2)N\text{CCN1C(=CC(=N1)C2=CC=CC=C2)N} and InChIKey JNEHCCJOUCHEJJ-UHFFFAOYSA-N\text{JNEHCCJOUCHEJJ-UHFFFAOYSA-N} provide unambiguous representations of its connectivity. X-ray crystallography data are absent in the literature, but computational models predict a planar pyrazole ring with substituents adopting positions perpendicular to the ring to minimize steric hindrance.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC11H13N3\text{C}_{11}\text{H}_{13}\text{N}_{3}
Molecular Weight187.24 g/mol
SMILESCCN1C(=CC(=N1)C2=CC=CC=C2)N
InChIKeyJNEHCCJOUCHEJJ-UHFFFAOYSA-N

Tautomerism and Resonance

Pyrazole derivatives exhibit tautomerism due to the mobility of hydrogen atoms between nitrogen centers. For 1-ethyl-3-phenyl-1H-pyrazol-5-amine, the amine group at C5 stabilizes the 1H-tautomer, as evidenced by NMR studies of analogous compounds . Resonance effects delocalize electron density across the pyrazole ring, enhancing aromatic stability and influencing reactivity .

Synthesis and Reaction Pathways

Functionalization Reactions

The amine group at C5 is highly reactive, enabling derivatization through:

  • Acylation: Formation of amides via reaction with acyl chlorides.

  • Diazotization: Generation of diazonium salts for coupling reactions .

  • Cross-Coupling: Suzuki-Miyaura reactions facilitated by the phenyl group’s aromatic system .

Table 2: Predicted Collision Cross Section (CCS) Values

Adductm/zCCS (Ų)Source
[M+H]+188.11823141.1
[M+Na]+210.10017154.3
[M+NH4]+205.14477149.6

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Expected N-H stretch (3300–3500 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

  • NMR: 1H^1\text{H} NMR of similar compounds reveals pyrazole ring protons at δ 6.5–7.5 ppm and ethyl group signals at δ 1.2–1.4 ppm (triplet) and δ 3.5–4.0 ppm (quartet) .

Applications in Research

Pharmaceutical Intermediate

1-Ethyl-3-phenyl-1H-pyrazol-5-amine is a precursor in synthesizing pyrazolopyrimidines, which exhibit kinase inhibitory activity . Its amine group facilitates the construction of heterocyclic scaffolds for drug candidates targeting:

  • Cancer: Aurora kinase inhibitors .

  • Neurological Disorders: GABA receptor modulators .

Material Science

The phenyl and ethyl groups enhance solubility in organic solvents, making the compound suitable for designing:

  • Coordination Complexes: Ligand for transition metals in catalytic systems.

  • Polymer Additives: Thermal stabilizers due to aromatic stability .

Future Directions

Current research gaps include:

  • Crystallographic Data: Single-crystal X-ray studies to confirm stereoelectronic effects.

  • Biological Screening: Evaluation of antimicrobial and anticancer activity.

  • Process Optimization: Development of greener synthetic routes using biocatalysts.

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